molecular formula C19H16ClN3O2 B11385537 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385537
M. Wt: 353.8 g/mol
InChI Key: RTYMDNIXUIRTHH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl and Dimethylphenyl Groups: The chlorophenyl and dimethylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and nucleophiles.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Pharmaceuticals: It is explored as a potential drug candidate for various therapeutic applications.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
  • 5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the pyridazine ring and the carboxamide group. These features contribute to its distinct chemical and pharmacological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-6-7-13(2)16(10-12)21-19(25)18-17(24)8-9-23(22-18)15-5-3-4-14(20)11-15/h3-11H,1-2H3,(H,21,25)

InChI Key

RTYMDNIXUIRTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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